molecular formula C12H14Cl3N B1447912 4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride CAS No. 1394041-10-1

4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride

Cat. No. B1447912
M. Wt: 278.6 g/mol
InChI Key: OBMKBQJQULGECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride” is a chemical compound with the molecular formula C12H14Cl3N . It has a molecular weight of 278.6 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride” is represented by the formula C12H14Cl3N . Unfortunately, the search results do not provide a detailed structural analysis.

Scientific Research Applications

Metabolic Activity

A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride showed its influence on metabolic activity in obese rats. Chronic administration of this compound resulted in reduced food intake and weight gain, accompanied by an increase in free fatty acid concentrations in obese (fa/fa) rats (Massicot, Steiner, & Godfroid, 1985).

Dielectric Studies of Complexes

Research on dielectric studies of H-bonded complexes of certain piperidones, including variants of 4-piperidin-4-one, revealed insights into the orientation and interactions within these complexes, particularly in relation to the nitrogen lone pair and carbonyl oxygen (Kumar, Sabesan, & Krishnan, 2002).

Corrosion Inhibition

A study on piperidine and piperidone compounds, including 2,6-diphenylpiperidin-4-one, explored their effectiveness as corrosion inhibitors for copper in sulfuric acid. The study found that these compounds retard the corrosion process by blocking anodic reaction sites, with their efficiency being structure-dependent (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Synthesis Research

Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a compound related to 4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride, demonstrated the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, achieving a reasonable overall yield of 62.4% (Zheng, 2010).

Cannabinoid Receptor Interaction

A study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This research is crucial for understanding how certain piperidine derivatives interact with cannabinoid receptors (Shim et al., 2002).

properties

IUPAC Name

4-[(2,5-dichlorophenyl)methylidene]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N.ClH/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9;/h1-2,7-8,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMKBQJQULGECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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